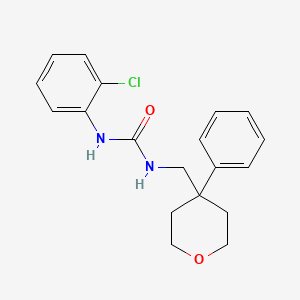
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been studied for its potential therapeutic applications. This compound, also known as CP-690,550 or Tofacitinib, has been found to have immunosuppressive properties and has been investigated for its use in treating various autoimmune diseases.
Applications De Recherche Scientifique
Hydrogel Formation and Material Properties
The study by Lloyd and Steed (2011) explores the formation of hydrogels by a related urea compound in various acidic conditions. It reveals how the rheology and morphology of these gels can be fine-tuned through the choice of anion, showcasing the compound's potential in material science for creating customizable gel materials with specific physical properties (Lloyd & Steed, 2011).
Anticancer Potential
Gaudreault et al. (1988) synthesized derivatives of a closely related urea compound, evaluating their cytotoxicity against human adenocarcinoma cells. The research indicates the potential of these compounds as anticancer agents, highlighting the role of specific structural features in their cytotoxic activities (Gaudreault et al., 1988).
Protective Groups in Oligonucleotide Synthesis
Reese, Serafinowska, and Zappia (1986) discuss the use of a related compound as a protective group in the synthesis of oligoribonucleotides. The compound’s stability under specific conditions makes it suitable for protecting sensitive molecular parts during complex chemical syntheses, demonstrating its utility in biochemistry and molecular biology (Reese, Serafinowska, & Zappia, 1986).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibition effect of a similar urea compound on mild steel corrosion in hydrochloric acid solutions. Their findings suggest that these compounds can serve as effective corrosion inhibitors, with potential applications in industrial maintenance and materials science (Bahrami & Hosseini, 2012).
Insecticidal Properties
Mulder and Gijswijt (1973) describe the insecticidal activity of a related compound, emphasizing its unique mode of action that interferes with cuticle deposition in insects. This suggests the compound's potential in developing new insecticides with specific action mechanisms, contributing to agricultural pest management (Mulder & Gijswijt, 1973).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-4-5-9-17(16)22-18(23)21-14-19(10-12-24-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLRMTVXXKGMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

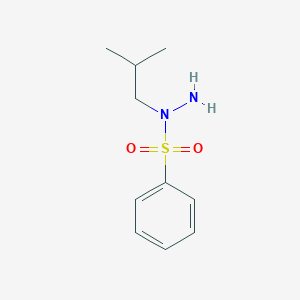
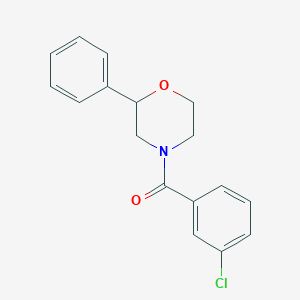
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)
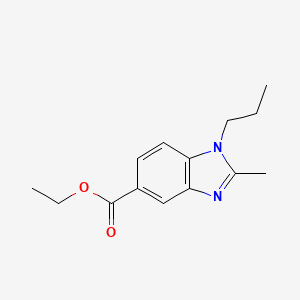
![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)
![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)
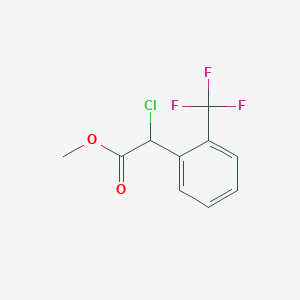

![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)